![molecular formula C26H25ClN2O3S B2887067 2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(4-isopropylphenyl)acetamide CAS No. 893285-87-5](/img/structure/B2887067.png)
2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(4-isopropylphenyl)acetamide
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis would depend on the starting materials available and the specific reactions used. For example, the indole group could be formed via a Fischer indole synthesis, while the sulfonyl group could be introduced via a sulfonylation reaction .Chemical Reactions Analysis
The compound’s reactivity would depend on its functional groups. For example, the indole group is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The sulfonyl group could potentially be reduced to a sulfide, while the acetamide group could undergo hydrolysis to form an acid and an amine .Scientific Research Applications
Cancer Treatment
Indole derivatives have been used as biologically active compounds for the treatment of cancer cells . They show various biologically vital properties and have attracted increasing attention in recent years .
Antimicrobial Activity
Indole derivatives have also been used in the treatment of various microbial infections . They have shown effectiveness against a variety of microbes .
Treatment of Various Disorders
Indole derivatives have been used in the treatment of different types of disorders in the human body . This includes a wide range of conditions, from neurological disorders to metabolic diseases .
Antiviral Activity
Indole derivatives possess antiviral activities . They have been used in the development of antiviral agents, showing inhibitory activity against various viruses .
Anti-inflammatory Activity
Indole derivatives have shown anti-inflammatory activities . They can be used in the treatment of various inflammatory conditions .
Antioxidant Activity
Indole derivatives have shown antioxidant activities . They can help in neutralizing harmful free radicals in the body .
Antidiabetic Activity
Indole derivatives have shown antidiabetic activities . They can be used in the treatment of diabetes .
Antimalarial Activity
Indole derivatives have shown antimalarial activities . They can be used in the treatment of malaria .
properties
IUPAC Name |
2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN2O3S/c1-18(2)20-10-12-22(13-11-20)28-26(30)16-29-15-25(23-8-3-4-9-24(23)29)33(31,32)17-19-6-5-7-21(27)14-19/h3-15,18H,16-17H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIZWFJQNBHVEQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(4-isopropylphenyl)acetamide |
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